2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole
説明
2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a pyridin-3-yl group at position 4. The thiazole ring, connected via a thiomethyl (-SCH2-) linker, introduces additional sulfur-based functionality. This structural architecture is common in bioactive molecules targeting enzymes such as receptor tyrosine kinases (e.g., c-Met) and cytochrome P450 isoforms . The compound’s molecular formula is C16H12N6S2, with a molecular weight of 376.43 g/mol (calculated from structural analogs in ). Its Smiles notation, Cc1nc(CSc2nnc3ccc(-c4cccnc3)nn23)cs1, highlights the spatial arrangement critical for intermolecular interactions .
特性
IUPAC Name |
2-methyl-4-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-10-17-12(8-22-10)9-23-15-19-18-14-5-4-13(20-21(14)15)11-3-2-6-16-7-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQEQYHUVLRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound 2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic compound that contains a triazole and thiazole moiety. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
It is known that triazole compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, which could lead to various biological activities.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with triazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
生物活性
2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its pharmacological properties, including cytotoxicity against cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring and a triazolo-pyridazine moiety. Its molecular formula is with a molecular weight of approximately 298.37 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 298.37 g/mol |
| XLogP3-AA | 1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate that the compound exhibits moderate to significant cytotoxicity:
- A549 Cell Line : IC50 = 1.06 ± 0.16 μM
- MCF-7 Cell Line : IC50 = 1.23 ± 0.18 μM
- HeLa Cell Line : IC50 = 2.73 ± 0.33 μM
These values suggest that the compound is particularly effective against lung and breast cancer cells, comparable to known chemotherapeutic agents like Foretinib, which has an IC50 of 0.090 μM against c-Met kinase .
The mechanism underlying the cytotoxic effects involves the inhibition of c-Met kinase, which plays a pivotal role in tumor growth and metastasis. The compound's binding affinity to the ATP-binding site of c-Met was confirmed through docking studies, indicating that it may act as a competitive inhibitor .
Case Studies
In one study focusing on the structure–activity relationship (SAR), various derivatives of triazolo-pyridazine were synthesized and tested for their biological activity. The introduction of specific functional groups significantly enhanced their inhibitory effects on c-Met kinase and improved cytotoxicity against cancer cell lines .
Another investigation highlighted the apoptosis-inducing properties of the compound in A549 cells, demonstrating that it not only inhibits cell proliferation but also triggers programmed cell death through late apoptosis mechanisms .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs.
- Core Heterocycles : Vebreltinib () replaces the thiazole with an indazole-fluoro group, enhancing hydrophobic interactions in kinase binding pockets.
- Melting Points : Triazolo-triazine derivatives (e.g., compound 10b in ) exhibit higher melting points (187–188°C) compared to triazolo-pyridazines, likely due to increased planarity and stacking efficiency .
Key Findings :
- Antifungal Potential: Triazolo-triazines with alkylthio groups () inhibit lanosterol-14α-demethylase, a cytochrome P450 enzyme critical in fungal ergosterol synthesis. The target compound’s thiazole-thioether moiety may similarly disrupt fungal membranes .
- Kinase Inhibition : Compound 10c () shows sub-100 nM activity against c-Met kinase, attributed to its pyridin-4-ylmethyl thio group’s hinge-binding capability. The target compound’s pyridin-3-yl group may adopt a distinct binding pose due to altered nitrogen orientation .
- Clinical Relevance: Vebreltinib’s indazole-fluoro substituent confers nanomolar potency against multiple kinases, highlighting the impact of fluorine on bioavailability and target engagement .
Insights :
- Yield Limitations : The target compound’s structural analogs () often suffer from low yields (15–37%) due to competing side reactions during thiomethylation .
- Regioselectivity : Vebreltinib’s synthesis requires precise control over difluoromethylation and pyrazole coupling, underscoring the complexity of clinical-grade heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
